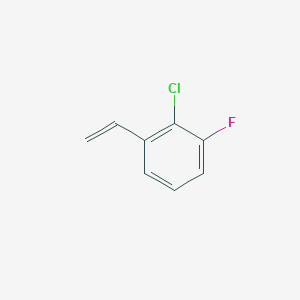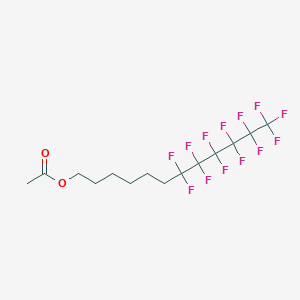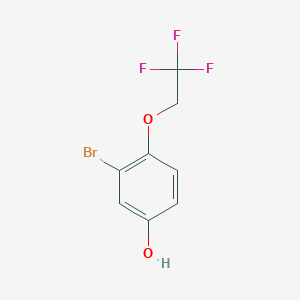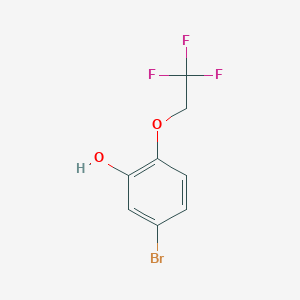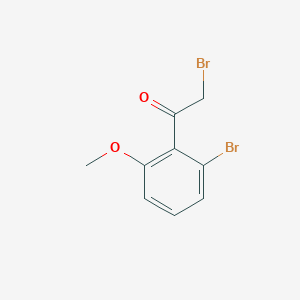
Bis(2,2,3,3,3-pentafluoropropyl) carbonate
Overview
Description
Bis(2,2,3,3,3-pentafluoropropyl) carbonate is a useful research compound. Its molecular formula is C7H4F10O3 and its molecular weight is 326.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bis(cyclic carbonate)s are effectively prepared from carbon dioxide and diglycidyl ethers, using iron catalysts. These compounds are utilized to prepare non-isocyanate polyurethanes (NIPUs), providing an alternative to conventional polyurethanes that avoids toxic phosgene or isocyanates (Sheng et al., 2015).
A novel biobased bis(cyclic carbonate) derived from 2,5-furandicarboxylic acid (FDCA) has been synthesized, incorporating CO2. This bis(cyclic carbonate) is used for synthesizing biobased NIPUs, demonstrating good thermal stability and amorphous nature with varying glass transition temperatures (Zhang et al., 2017).
Lignin/glycerol-based bis(cyclic carbonate) has been prepared for the synthesis of polyurethanes, with studies focusing on their structure and thermal properties (Chen et al., 2015).
The synthesis and characterization of bis(thiophosphinic amidate) complexes of group 3 and lanthanide metals have been explored. These complexes exhibit high catalytic activity for intramolecular alkene hydroamination (Kim et al., 2003).
Bis(2,2,2-Trifluoroethyl) ethylphosphonate, a compound related to bis(2,2,3,3,3-pentafluoropropyl) carbonate, has been synthesized as a flame retardant additive for lithium-ion batteries, demonstrating significant suppression of flammability (Zhu et al., 2015).
Biodegradable cross-linked poly(trimethylene carbonate) networks have been synthesized using bis(cyclic carbonate) as a cross-linker, displaying high reactivity and efficiency in forming stable polymeric networks with potential biomedical applications (Yang et al., 2013).
Synthesis of air-stable bis(pentamethylcyclopentadienyl) zirconium perfluorooctanesulfonate has been reported, serving as an efficient and recyclable catalyst for the synthesis of N-substituted amides (Li et al., 2018).
Properties
IUPAC Name |
bis(2,2,3,3,3-pentafluoropropyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F10O3/c8-4(9,6(12,13)14)1-19-3(18)20-2-5(10,11)7(15,16)17/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUXGOZWYSJTGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


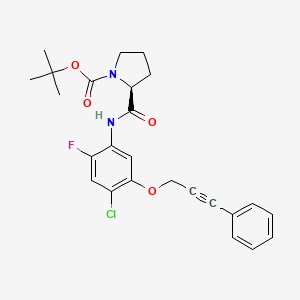

![(Z)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine](/img/structure/B8017404.png)
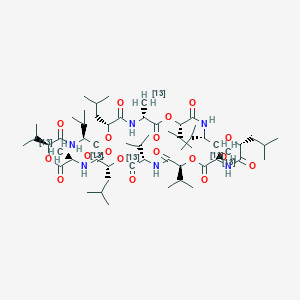
![tert-butyl N-[(4S)-4-amino-5-[[6'-[[(2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-5-oxopentyl]carbamate](/img/structure/B8017426.png)


